molecular formula C18H27NO4S B12722037 N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester CAS No. 159086-06-3

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester

Cat. No.: B12722037
CAS No.: 159086-06-3
M. Wt: 353.5 g/mol
InChI Key: OPKAUDJMFWUKND-OZSKJFCKSA-N
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Description

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester is a complex organic compound that features a furan ring, a methionine derivative, and a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methionine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves esterification with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester involves its interaction with specific molecular targets. The furan ring and methionine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-4-(2-furanyl)-L-phenylalanine methyl ester
  • 2-Propenamide, N-butyl-3-(2-furanyl)-, (2E)-

Uniqueness

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester stands out due to its unique combination of a furan ring, a methionine derivative, and a butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

159086-06-3

Molecular Formula

C18H27NO4S

Molecular Weight

353.5 g/mol

IUPAC Name

butyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C18H27NO4S/c1-3-4-12-23-18(21)17(10-14-24-2)19-11-9-15(20)7-8-16-6-5-13-22-16/h5-8,13,17,19H,3-4,9-12,14H2,1-2H3/b8-7+/t17-/m0/s1

InChI Key

OPKAUDJMFWUKND-OZSKJFCKSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](CCSC)NCCC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCCCOC(=O)C(CCSC)NCCC(=O)C=CC1=CC=CO1

Origin of Product

United States

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